Cas no 2229426-57-5 (6-bromopyridin-2-yl sulfamate)

6-bromopyridin-2-yl sulfamate structure
6-bromopyridin-2-yl sulfamate structure
商品名:6-bromopyridin-2-yl sulfamate
CAS番号:2229426-57-5
MF:C5H5BrN2O3S
メガワット:253.073798894882
CID:6437758
PubChem ID:165637300

6-bromopyridin-2-yl sulfamate 化学的及び物理的性質

名前と識別子

    • 6-bromopyridin-2-yl sulfamate
    • 2229426-57-5
    • EN300-2002557
    • インチ: 1S/C5H5BrN2O3S/c6-4-2-1-3-5(8-4)11-12(7,9)10/h1-3H,(H2,7,9,10)
    • InChIKey: BVNUAJZZNISVOI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=N1)OS(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 251.92043g/mol
  • どういたいしつりょう: 251.92043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

6-bromopyridin-2-yl sulfamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2002557-0.05g
6-bromopyridin-2-yl sulfamate
2229426-57-5
0.05g
$1032.0 2023-09-16
Enamine
EN300-2002557-2.5g
6-bromopyridin-2-yl sulfamate
2229426-57-5
2.5g
$2408.0 2023-09-16
Enamine
EN300-2002557-5.0g
6-bromopyridin-2-yl sulfamate
2229426-57-5
5g
$3562.0 2023-06-02
Enamine
EN300-2002557-1g
6-bromopyridin-2-yl sulfamate
2229426-57-5
1g
$1229.0 2023-09-16
Enamine
EN300-2002557-5g
6-bromopyridin-2-yl sulfamate
2229426-57-5
5g
$3562.0 2023-09-16
Enamine
EN300-2002557-0.5g
6-bromopyridin-2-yl sulfamate
2229426-57-5
0.5g
$1180.0 2023-09-16
Enamine
EN300-2002557-10.0g
6-bromopyridin-2-yl sulfamate
2229426-57-5
10g
$5283.0 2023-06-02
Enamine
EN300-2002557-0.25g
6-bromopyridin-2-yl sulfamate
2229426-57-5
0.25g
$1131.0 2023-09-16
Enamine
EN300-2002557-1.0g
6-bromopyridin-2-yl sulfamate
2229426-57-5
1g
$1229.0 2023-06-02
Enamine
EN300-2002557-10g
6-bromopyridin-2-yl sulfamate
2229426-57-5
10g
$5283.0 2023-09-16

6-bromopyridin-2-yl sulfamate 関連文献

6-bromopyridin-2-yl sulfamateに関する追加情報

Recent Advances in the Study of 6-Bromopyridin-2-yl Sulfamate (CAS: 2229426-57-5)

6-Bromopyridin-2-yl sulfamate (CAS: 2229426-57-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfamate functional group attached to a brominated pyridine ring, has shown promising potential in various therapeutic applications, particularly in enzyme inhibition and drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.

One of the key areas of research involving 6-bromopyridin-2-yl sulfamate is its role as a potent inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against CA isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The study highlighted the compound's potential as a targeted therapy for cancer, with minimal off-target effects compared to traditional CA inhibitors.

In addition to its anticancer properties, 6-bromopyridin-2-yl sulfamate has also been investigated for its antimicrobial activity. A recent preprint on bioRxiv reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The study proposed that the sulfamate moiety plays a critical role in disrupting bacterial cell wall synthesis, offering a novel mechanism of action distinct from existing antibiotics.

The synthetic accessibility of 6-bromopyridin-2-yl sulfamate has also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry detailed a streamlined, high-yield synthesis route using microwave-assisted techniques, significantly reducing reaction times and improving scalability. This advancement is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Despite these promising developments, challenges remain in the clinical translation of 6-bromopyridin-2-yl sulfamate. Pharmacokinetic studies have indicated limited oral bioavailability, prompting ongoing research into prodrug formulations and nanoparticle-based delivery systems. Furthermore, comprehensive toxicology assessments are needed to evaluate its safety profile in vivo.

In conclusion, 6-bromopyridin-2-yl sulfamate (CAS: 2229426-57-5) represents a versatile scaffold with broad therapeutic potential. Its dual applications in oncology and infectious diseases, coupled with recent synthetic advancements, position it as a compelling candidate for future drug development. Continued research efforts are warranted to address existing limitations and fully realize its clinical benefits.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd